molecular formula C9H6N4 B1336651 4-(1H-1,2,4-Triazol-1-yl)benzonitrile CAS No. 25699-89-2

4-(1H-1,2,4-Triazol-1-yl)benzonitrile

Cat. No. B1336651
CAS RN: 25699-89-2
M. Wt: 170.17 g/mol
InChI Key: GVHXOBQEQQQJEC-UHFFFAOYSA-N
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Description

4-(1H-1,2,4-Triazol-1-yl)benzonitrile is a compound that has been studied for its potential anticancer properties . It is also an intermediate in the synthesis of Letrozole, an antineoplastic .


Synthesis Analysis

A series of 4-(1H-1,2,4-Triazol-1-yl)benzoic acid hybrids was successfully synthesized, and their structures were established by NMR and MS analysis .


Molecular Structure Analysis

The molecular structure of 4-(1H-1,2,4-Triazol-1-yl)benzonitrile was established by NMR and MS analysis . The crystal structure of a similar compound, 4-(1H-1,2,4-triazol-1-yl)benzoic acid, has been determined .


Chemical Reactions Analysis

The compound has been synthesized as part of a series of 4-(1H-1,2,4-Triazol-1-yl)benzoic acid hybrids . The IR spectrum of a similar compound shows characteristic peaks for C–H stretching in the triazole ring and C=O stretching .


Physical And Chemical Properties Analysis

The compound is a white solid . It has a melting point of 69 °C and a predicted boiling point of 412.1±55.0 °C . It has a predicted density of 1.19±0.1 g/cm3 .

Safety and Hazards

4-(1H-1,2,4-Triazol-1-yl)benzonitrile is harmful if inhaled, in contact with skin, or if swallowed . Protective measures such as wearing gloves, protective clothing, and eye/face protection are recommended .

Future Directions

The results of studies on 4-(1H-1,2,4-Triazol-1-yl)benzonitrile and similar compounds indicate that 1,2,4-triazole benzoic acid hybrids could be used as a structural optimization platform for the design and development of more selective and potent anticancer molecules .

properties

IUPAC Name

4-(1,2,4-triazol-1-yl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N4/c10-5-8-1-3-9(4-2-8)13-7-11-6-12-13/h1-4,6-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVHXOBQEQQQJEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)N2C=NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90437982
Record name 4-(1H-1,2,4-Triazol-1-yl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90437982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1H-1,2,4-Triazol-1-yl)benzonitrile

CAS RN

25699-89-2
Record name 4-(1H-1,2,4-Triazol-1-yl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90437982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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